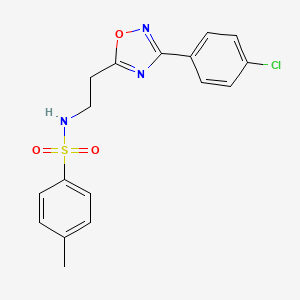
N-(2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide, commonly known as CMBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMBS belongs to the class of sulfonamide compounds that have been found to exhibit a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of CMBS involves the inhibition of ion channels and transporters. CMBS binds to the extracellular domain of ion channels and transporters, preventing the movement of ions across the cell membrane. This inhibition leads to a decrease in ion transport and a corresponding decrease in cellular activity. The precise mechanism of inhibition varies depending on the specific ion channel or transporter being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMBS are diverse and depend on the specific ion channel or transporter being targeted. Inhibition of CFTR by CMBS has been shown to increase airway surface liquid volume, making it a potential therapeutic for the treatment of cystic fibrosis. Inhibition of CaCC by CMBS has been shown to decrease blood pressure, making it a potential therapeutic for the treatment of hypertension. Other potential applications of CMBS include the treatment of epilepsy, chronic pain, and cancer.
实验室实验的优点和局限性
One of the main advantages of CMBS for lab experiments is its high purity and reliability. The synthesis of CMBS has been optimized for high yield and purity, making it a cost-effective and reliable compound for scientific research. However, one limitation of CMBS is its specificity for certain ion channels and transporters. This specificity limits its potential applications and requires careful consideration when designing experiments.
未来方向
There are several future directions for the study of CMBS. One potential direction is the development of more specific inhibitors for ion channels and transporters. This would allow for more precise targeting of cellular activity and could lead to the development of new therapeutics for a wide range of diseases. Another potential direction is the study of the long-term effects of CMBS inhibition on cellular function and health. This could provide valuable insights into the mechanisms of ion channel and transporter activity and could lead to the development of new treatments for chronic diseases. Overall, the study of CMBS has the potential to significantly advance our understanding of cellular function and disease pathology.
合成方法
The synthesis of CMBS involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine in the presence of triethylamine. The resulting product is then treated with ethylene oxide to form N-(2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide. The synthesis of CMBS has been optimized for high yield and purity, making it a reliable and cost-effective compound for scientific research.
科学研究应用
CMBS has been extensively studied for its potential applications in scientific research. One of the main applications of CMBS is in the study of ion channels and transporters. CMBS has been found to inhibit the activity of several ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the calcium-activated chloride channel (CaCC). This inhibition has been shown to have therapeutic potential in the treatment of diseases such as cystic fibrosis and hypertension.
属性
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S/c1-12-2-8-15(9-3-12)25(22,23)19-11-10-16-20-17(21-24-16)13-4-6-14(18)7-5-13/h2-9,19H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFVAEUUNBRQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethyl}-4-methylbenzene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7710852.png)
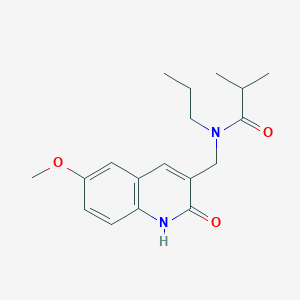
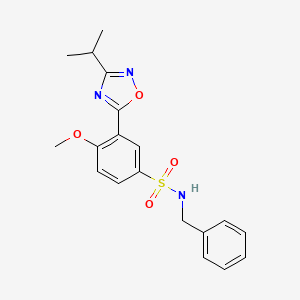


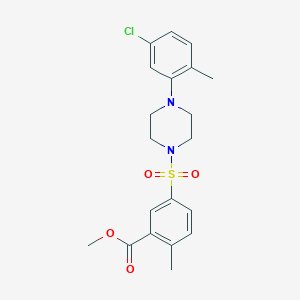

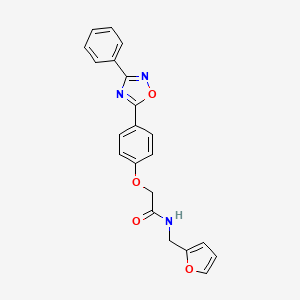
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-diethylphenyl)acetamide](/img/structure/B7710905.png)
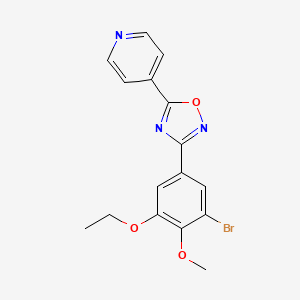

![N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710927.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7710934.png)